3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
3-Chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a trifluoromethyl group, and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]benzamide typically involves multiple steps:
Formation of the Imidazolidinyl Ring: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinyl ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinyl ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, such as polymers and coatings with specific properties.
Biological Studies: The compound can be used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the imidazolidinyl ring can provide additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-[2,5-Dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
3-Chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]benzamide: Lacks the trifluoromethyl group, potentially reducing its binding affinity and metabolic stability.
3-Chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(methyl)-4-imidazolidinyl]benzamide: The methyl group may alter the compound’s hydrophobicity and interaction with biological targets.
Uniqueness
The presence of both the trifluoromethyl group and the chloro group in 3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]benzamide makes it unique. These groups can enhance the compound’s binding affinity, metabolic stability, and overall reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15ClF3N3O3 |
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Molecular Weight |
425.8 g/mol |
IUPAC Name |
3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C19H15ClF3N3O3/c20-14-8-4-7-13(11-14)15(27)24-18(19(21,22)23)16(28)26(17(29)25-18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,24,27)(H,25,29) |
InChI Key |
PDJPSFICHMAOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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